Cas no 2287339-54-0 (3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a structurally unique bicyclic compound featuring a [1.1.1]pentane scaffold substituted with a chlorophenyl and fluorophenyl moiety. Its rigid, three-dimensional architecture enhances steric and electronic properties, making it valuable in medicinal chemistry and materials science. The presence of both chloro and fluoro substituents offers tunable reactivity for further functionalization, while the carboxylic acid group provides a handle for derivatization or conjugation. This compound is particularly useful as a building block in drug discovery, where its constrained geometry can improve binding affinity and metabolic stability. Its synthetic versatility and potential for bioisosteric replacement further underscore its utility in research applications.
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid structure
2287339-54-0 structure
商品名:3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS番号:2287339-54-0
MF:C12H10ClFO2
メガワット:240.658006191254
CID:6363924
PubChem ID:137945269

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • 2287339-54-0
    • EN300-6761738
    • インチ: 1S/C12H10ClFO2/c13-9-3-7(14)1-2-8(9)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
    • InChIKey: WWIFMMAHZFWKFM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C12CC(C(=O)O)(C1)C2)F

計算された属性

  • せいみつぶんしりょう: 240.0353354g/mol
  • どういたいしつりょう: 240.0353354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6761738-0.05g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
0.05g
$1584.0 2025-03-13
Enamine
EN300-6761738-2.5g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
2.5g
$3696.0 2025-03-13
Enamine
EN300-6761738-0.25g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
0.25g
$1735.0 2025-03-13
Enamine
EN300-6761738-10.0g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
10.0g
$8110.0 2025-03-13
Enamine
EN300-6761738-0.1g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
0.1g
$1660.0 2025-03-13
Enamine
EN300-6761738-0.5g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
0.5g
$1811.0 2025-03-13
Enamine
EN300-6761738-5.0g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
5.0g
$5470.0 2025-03-13
Enamine
EN300-6761738-1.0g
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
2287339-54-0 95.0%
1.0g
$1887.0 2025-03-13

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid 関連文献

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acidに関する追加情報

Introduction to 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No: 2287339-54-0)

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2287339-54-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a fused cyclopropane ring and a carboxylic acid functional group, combined with a halogenated aromatic substituent, positions it as a versatile scaffold for the development of novel bioactive molecules.

The molecular framework of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid incorporates several key structural features that make it particularly valuable in drug discovery. The presence of a bicyclo[1.1.1]pentane core imparts rigidity and spatial constraints to the molecule, which can be exploited to optimize binding interactions with biological targets. Additionally, the chloro and fluoro substituents on the aromatic ring introduce regions of electronic and steric tunability, enabling fine-tuning of pharmacokinetic properties such as solubility, metabolic stability, and target affinity.

In recent years, there has been growing interest in leveraging heterocyclic scaffolds like the one present in 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid for the design of small-molecule inhibitors and modulators. The bicyclo[1.1.1]pentane motif has been demonstrated to enhance molecular diversity and oral bioavailability, making it a preferred choice in high-throughput screening campaigns targeting protein kinases, G protein-coupled receptors (GPCRs), and other therapeutic targets.

One of the most compelling aspects of this compound is its potential utility in the development of treatments for neurological disorders. Studies have shown that analogs bearing similar structural motifs exhibit inhibitory activity against enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The carboxylic acid functionality at the 1-position provides a handle for further derivatization via amide or ester coupling strategies, allowing medicinal chemists to explore novel pharmacophores with enhanced binding affinity and selectivity.

The fluoro substituent in particular has garnered attention for its ability to modulate metabolic stability and binding interactions through electronic effects and hydrogen bonding capabilities. Fluorine atoms can significantly influence the conformational preferences of molecules, often leading to improved pharmacokinetic profiles in vivo. This feature has been extensively exploited in the development of antiviral and anticancer agents, where fluorinated compounds have demonstrated superior efficacy compared to their non-fluorinated counterparts.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid by enabling rapid virtual screening and de novo design strategies. Molecular docking simulations have been employed to predict binding modes and affinities for this scaffold against various biological targets, providing valuable insights into structure-activity relationships (SAR). These computational approaches have complemented experimental efforts by identifying promising lead compounds for further optimization.

The synthesis of 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid presents unique challenges due to the strained nature of the bicyclic system and the sensitivity of the halogenated aromatic ring to harsh reaction conditions. However, recent methodologies involving transition-metal-catalyzed cyclizations and palladium-mediated cross-coupling reactions have provided more efficient routes to this motif, reducing synthetic complexity and improving yields.

In conclusion, 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No: 2287339-54-0) represents a promising scaffold for pharmaceutical innovation with applications spanning multiple therapeutic areas. Its unique structural features—combining rigidity from the bicyclo[1.1.1]pentane core with tunable electronic properties from halogenated aromatic substituents—make it an attractive candidate for further exploration by medicinal chemists seeking to develop next-generation bioactive molecules.

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